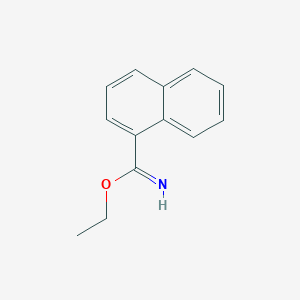

Ethyl naphthalene-1-carboximidate

Description

Ethyl naphthalene-1-carboximidate (CAS: Not explicitly provided in evidence) is an organic compound featuring a naphthalene backbone substituted with a carboximidate ester group at the 1-position. Carboximidates are intermediates in synthesizing heterocycles, such as imidazoles or purine analogs, which are critical in drug development . However, direct toxicological or environmental data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related naphthalene derivatives and carboximidate analogs.

Properties

CAS No. |

46389-16-6 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 |

IUPAC Name |

ethyl naphthalene-1-carboximidate |

InChI |

InChI=1S/C13H13NO/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,2H2,1H3 |

InChI Key |

CNMSNQSPVRKIFP-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCOC(=N)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)

Methylnaphthalenes are naphthalene derivatives with a methyl group at the 1- or 2-position. Key differences from ethyl naphthalene-1-carboximidate include:

- Toxicity: Methylnaphthalenes exhibit respiratory and hepatic toxicity in mammals, with 1-methylnaphthalene showing higher acute toxicity (LD₅₀: ~1,200 mg/kg in rats) compared to 2-methylnaphthalene .

- This compound’s ester group likely increases hydrophilicity (lower log Kow), reducing environmental persistence but enhancing biodegradation rates.

Carboximidate Esters (e.g., Ethyl 2-Oxoacetate Derivatives)

Ethyl carboximidate derivatives, such as those synthesized from acetylenic esters and ethyl bromopyruvate, share functional group similarities :

- Synthetic Utility :

- This compound may participate in multicomponent reactions (e.g., with thioureas or acetylenes) to yield heterocyclic scaffolds, analogous to Table 8 in .

- Reactivity differences arise from the naphthalene ring’s electron-withdrawing effects, which may stabilize intermediates compared to aliphatic analogs.

- Biological Activity: Carboximidate esters are precursors to bioactive molecules. For example, PME (phosphonomethoxyethyl) derivatives exhibit antiviral activity , suggesting this compound could be tailored for similar applications.

Phosphonate Derivatives

Phosphonates (e.g., PME derivatives in Figure 3 ) differ in their mechanism of action:

- Stability : Phosphonates resist enzymatic hydrolysis better than carboximidates due to their P–C bond, enhancing their pharmacokinetic profiles .

- Toxicity : Phosphonates generally show lower acute toxicity (e.g., LD₅₀ > 2,000 mg/kg for many PME derivatives) compared to methylnaphthalenes, but chronic effects (e.g., renal toxicity) are documented .

Data Table: Comparative Properties of this compound and Analogs

| Property | This compound | 1-Methylnaphthalene | Ethyl 2-Oxoacetate Derivatives | PME Phosphonates |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~230 (estimated) | 142.2 | ~150–200 | ~250–300 |

| log Kow | ~2.5–3.0 (predicted) | 3.48 | 1.5–2.5 | 0.5–1.5 |

| Acute Toxicity (LD₅₀) | Not reported | 1,200 mg/kg (rat) | 500–1,000 mg/kg (estimated) | >2,000 mg/kg |

| Primary Use | Heterocyclic synthesis | Industrial solvent | Multicomponent reactions | Antiviral agents |

| Environmental Fate | Moderate biodegradability | Persistent in soil | Rapid hydrolysis | High stability |

Sources: Predicted values based on structural analogs ; experimental data for methylnaphthalenes and phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.